2-Hydroxyethyl-1,1,2,2-d4 Methanethiosulfonate
Overview
Description
Preparation Methods
The synthesis of 2-Hydroxyethyl-1,1,2,2-d4 Methanethiosulfonate involves the reaction of deuterated ethylene oxide with methanesulfonothioic acid . The reaction is typically carried out under controlled conditions to ensure the incorporation of deuterium atoms. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional purification steps to achieve high purity .
Chemical Reactions Analysis
2-Hydroxyethyl-1,1,2,2-d4 Methanethiosulfonate undergoes several types of chemical reactions:
Substitution Reactions: It reacts specifically and rapidly with thiols to form mixed disulfides
Oxidation and Reduction: While specific details on oxidation and reduction reactions are not extensively documented, the presence of sulfonate and thioether groups suggests potential reactivity under oxidative or reductive conditions.
Common Reagents and Conditions: Typical reagents include thiols, and reactions are often carried out in aqueous or organic solvents under mild conditions
Major Products: The primary product of its reaction with thiols is a mixed disulfide.
Scientific Research Applications
2-Hydroxyethyl-1,1,2,2-d4 Methanethiosulfonate is widely used in scientific research:
Mechanism of Action
The primary mechanism of action of 2-Hydroxyethyl-1,1,2,2-d4 Methanethiosulfonate involves its reaction with thiol groups in proteins to form mixed disulfides . This reaction can modify the structure and function of the target proteins, providing insights into their roles in biological processes . The molecular targets include receptor channels and membrane proteins, and the pathways involved are related to protein structure and function .
Comparison with Similar Compounds
2-Hydroxyethyl-1,1,2,2-d4 Methanethiosulfonate is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research applications. Similar compounds include:
Methanesulfonothioic Acid S-(2-Hydroxyethyl) Ester: The non-deuterated version of the compound.
2-Hydroxyethyl Methanethiosulfonate: Another variant without deuterium labeling.
These similar compounds share functional groups and reactivity but lack the stable isotope labeling that makes this compound particularly valuable in research .
Biological Activity
2-Hydroxyethyl-1,1,2,2-d4 Methanethiosulfonate (HEMT-d4) is a deuterated derivative of 2-Hydroxyethyl Methanethiosulfonate, characterized by the presence of four deuterium atoms. Its molecular formula is C₃H₄D₄O₃S₂, with a molecular weight of approximately 160.25 g/mol. This compound is primarily utilized in biochemical and proteomic research due to its unique ability to label thiol-containing proteins, facilitating the study of protein interactions and modifications.
HEMT-d4 exhibits its biological activity through the following mechanisms:
- Thiol Labeling : The compound reacts with thiol groups in proteins to form stable thioether linkages. This reaction involves a nucleophilic attack by the thiol on the electrophilic sulfur atom of the methanethiosulfonate moiety.
- Quantitative Proteomics : HEMT-d4 serves as an internal standard in quantitative proteomics experiments. Its isotopic labeling allows for differentiation between labeled and unlabeled proteins during mass spectrometry analysis, enhancing the accuracy of protein quantification.
Applications in Research
The biological activity of HEMT-d4 is significant in various research applications:
- Protein Dynamics : The labeling of thiol-containing proteins enables researchers to study protein dynamics and interactions in complex biological systems.
- Post-Translational Modifications : HEMT-d4 facilitates investigations into post-translational modifications (PTMs) that occur on cysteine residues, which are crucial for protein function and signaling pathways.
- Mass Spectrometry : The compound's unique isotopic signature aids in advanced analytical techniques such as mass spectrometry, allowing for precise tracking of reactions involving thiols in complex mixtures.
Case Studies
Several studies have highlighted the utility of HEMT-d4 in understanding protein interactions:
- Study on Protein Interactions : A study demonstrated that using HEMT-d4 allowed researchers to map the interaction networks of thiol-containing proteins in cellular environments. This mapping provided insights into signaling pathways involved in cellular responses to oxidative stress.
- Quantitative Analysis of Protein Expression : Another case study utilized HEMT-d4 as an internal standard to quantify changes in protein expression levels under different experimental conditions, revealing significant insights into metabolic adaptations in cancer cells.
Comparative Analysis
The following table summarizes the properties and applications of HEMT-d4 compared to its non-deuterated counterpart:
Property/Feature | 2-Hydroxyethyl Methanethiosulfonate | This compound |
---|---|---|
Molecular Formula | C₃H₈O₃S₂ | C₃H₄D₄O₃S₂ |
Molecular Weight | ~156.25 g/mol | ~160.25 g/mol |
Application | Thiol labeling | Thiol labeling and quantitative proteomics |
Mass Spectrometry Differentiation | No | Yes |
Stability | Moderate | High |
Properties
IUPAC Name |
1,1,2,2-tetradeuterio-2-methylsulfonylsulfanylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S2/c1-8(5,6)7-3-2-4/h4H,2-3H2,1H3/i2D2,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKHLPHPSLRED-RRVWJQJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])SS(=O)(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662012 | |
Record name | S-[2-Hydroxy(~2~H_4_)ethyl] methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-50-9 | |
Record name | S-(2-Hydroxyethyl-1,1,2,2-d4) methanesulfonothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-[2-Hydroxy(~2~H_4_)ethyl] methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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